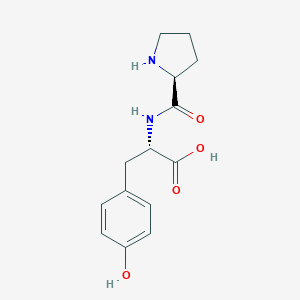

H-Pro-Tyr-OH

Vue d'ensemble

Description

Prolyl-tyrosine (P-Tyr) is an important amino acid derivative that plays a significant role in biochemical and physiological processes. It is a derivative of the amino acid tyrosine, which is found in proteins and is essential for many biological functions. P-Tyr has been studied extensively in recent years due to its potential implications in a variety of medical and scientific applications.

Applications De Recherche Scientifique

Production de peptides antihypertenseurs

Pro-tyr a été utilisé dans la production de peptides antihypertenseurs. Une étude a démontré la production du peptide antihypertenseur Tyr-Pro à partir du lait en utilisant le champignon de pourriture blanche Peniophora sp. en fermentation immergée . Le lait fermenté a présenté une bonne production du peptide cible Tyr-Pro .

Amélioration de la mémoire

Pro-tyr s'est avéré améliorer la mémoire. Une étude a montré que le Tyr-Pro administré par voie orale à 10 mg/kg est entré directement dans la circulation sanguine avec un taux d'absorption de 0,15 %, dont 2,5 % du Tyr-Pro a été transporté du plasma vers le parenchyme cérébral de la souris . Cela suggère que Pro-tyr pourrait potentiellement être utilisé dans les traitements des maladies cognitives telles que la maladie d'Alzheimer .

Catalyse enzymatique

Pro-tyr joue un rôle dans la catalyse enzymatique. Il a été constaté que l'enzyme tyrosinase, qui catalyse la conversion de la tyrosine en mélanine, présente des utilisations prometteuses dans les secteurs pharmaceutique et biotechnologique . Cela suggère que Pro-tyr pourrait être utilisé dans le développement de nouveaux ligands chimiques contre la mélanogenèse .

Agents anti-mélanogènes

Pro-tyr a été utilisé dans le développement d'agents anti-mélanogènes. Une étude a montré que les inhibiteurs de la tyrosinase naturellement présents dans les plantes et les modifications synthétiques de ces produits naturels peuvent être utilisés comme agents anti-mélanogènes . Cela suggère que Pro-tyr pourrait potentiellement être utilisé dans les industries alimentaire, pharmaceutique et cosmétique .

Enzymes protéolytiques

Pro-tyr s'est avéré être impliqué dans la production d'enzymes protéolytiques. Les protéases sont des enzymes largement appliquées dans plusieurs secteurs de l'industrie et de la biotechnologie . Cela suggère que Pro-tyr pourrait potentiellement être utilisé dans la production de fragments de Klenow, la synthèse de peptides, la digestion des protéines indésirables pendant la purification des acides nucléiques, la culture cellulaire et la dissociation tissulaire

Mécanisme D'action

Target of Action

Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .

Biochemical Pathways

Prolyl-tyrosine is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway

Result of Action

The molecular and cellular effects of Prolyl-tyrosine’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, Prolyl-tyrosine may play a role in responses to nutritional and physiological changes .

Action Environment

The action of Prolyl-tyrosine is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of Prolyl-tyrosine may be affected by the oxygen levels in the environment.

Orientations Futures

There is a rich history of chemical and biochemical research on hydroxyproline . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals . Further studies involving various cancer cell lines, animal models, and ultimately, patients are necessary to validate the efficacy of targeting RTK-RNAs .

Analyse Biochimique

Biochemical Properties

Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between Prolyl-tyrosine and these enzymes is crucial for the hydroxylation of proline-rich peptides .

Cellular Effects

Prolyl-tyrosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of Prolyl-tyrosine residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .

Molecular Mechanism

At the molecular level, Prolyl-tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .

Metabolic Pathways

Prolyl-tyrosine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived Prolyl-tyrosine is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .

Propriétés

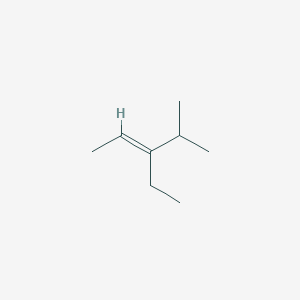

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173493 | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19786-36-8 | |

| Record name | L-Prolyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

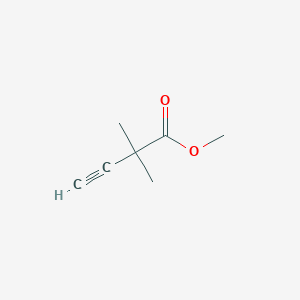

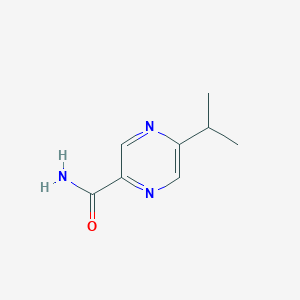

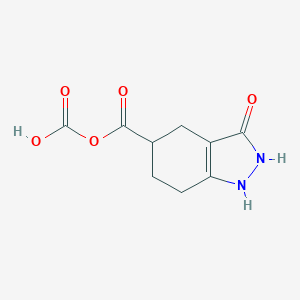

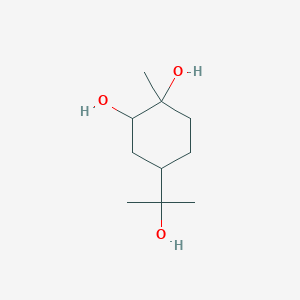

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)